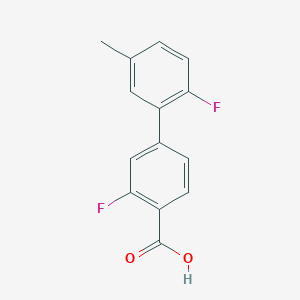

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-5-12(15)11(6-8)9-3-4-10(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZMZAJJKTZEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681130 | |

| Record name | 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183946-15-7 | |

| Record name | 2',3-Difluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid" properties

An In-depth Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a member of the biaryl carboxylic acid class of molecules. Biaryl motifs are of central importance in modern chemical science, finding critical applications in medicine, agriculture, and materials science.[1][2] This document details the compound's structural and physicochemical properties, outlines a robust, field-proven synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and explores its potential applications in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Introduction: The Significance of the Biaryl Carboxylic Acid Scaffold

The biaryl architecture is a privileged structural motif, forming the core of numerous clinically significant drugs, advanced materials, and natural products.[2][3] The inherent conformational constraints of the biaryl axis can create unique three-dimensional structures (atropisomers) that are ideal for precise molecular recognition at biological targets. When combined with the versatile chemical handle of a carboxylic acid group, these molecules become powerful building blocks for creating novel therapeutics and functional materials.[3]

This compound exemplifies this molecular class. The strategic placement of fluorine atoms can significantly influence key properties such as lipophilicity, metabolic stability, and binding affinity, making it a compound of considerable interest for medicinal chemistry applications.[4] This guide will synthesize available data to provide a detailed technical profile of this specific molecule.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not broadly published, its core properties can be reliably predicted based on its structure and data from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [5] |

| Molecular Weight | 248.23 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| CAS Number | Not explicitly assigned; contextually derived from suppliers. | N/A |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F | [5] |

| InChI Key | HVZMZAJJKTZEDS-UHFFFAOYSA-N | [6] |

| Calculated XLogP3 | 3.6 | [7] (Isomer) |

| Appearance | Expected to be a white to off-white solid | [8] (Analog) |

Synthesis and Characterization: A Suzuki-Miyaura Approach

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its mild conditions, broad functional group tolerance, and high efficiency.[1][3][9] It represents the most powerful and reliable approach for constructing the C-C bond between the two phenyl rings of the target molecule.[1]

Proposed Synthetic Pathway

The synthesis involves the coupling of two key building blocks: an aryl halide and an arylboronic acid.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid | 1261961-48-1 [smolecule.com]

- 5. This compound | C14H10F2O2 | CID 53211098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1183946-15-7 [sigmaaldrich.com]

- 7. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal framework for interacting with biological targets. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, offering a means to fine-tune a molecule's physicochemical and pharmacokinetic properties.[3][4] This guide provides an in-depth technical overview of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid (CAS Number: 1183946-15-7), a compound of significant interest for its potential applications in drug discovery.

This document will explore the synthesis, key physicochemical characteristics, and potential therapeutic applications of this fluorinated biphenyl carboxylic acid. By examining the roles of its distinct structural features—the biphenyl core, the carboxylic acid moiety, and the dual fluorine and methyl substitutions—we will provide a comprehensive resource for researchers looking to leverage this and similar molecules in their drug development programs.

Physicochemical Properties and Structural Features

The unique arrangement of functional groups in this compound imparts a specific set of properties that are highly relevant for its biological activity and drug-likeness.

| Property | Value | Source |

| CAS Number | 1183946-15-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₄H₁₀F₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 248.23 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | This compound | Chemical Supplier Catalogs |

The presence of two fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can alter the pKa of the carboxylic acid and modulate the binding interactions with target proteins.[5][6] Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.[7] The methyl group provides a lipophilic handle that can engage in favorable van der Waals interactions within the hydrophobic pockets of target enzymes or receptors.

Synthesis of this compound

The construction of the biaryl scaffold of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the most prevalent and versatile method.[8][9][10]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide. For the synthesis of the target molecule, a plausible route would involve the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other.

Caption: Proposed Suzuki-Miyaura coupling pathway for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Coupling Reaction:

-

To a degassed mixture of toluene and water, add methyl 4-bromo-2-fluorobenzoate (1.0 eq), 2-fluoro-5-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Spurge the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture at 90°C under an inert atmosphere for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude intermediate ester. Purify by column chromatography if necessary.

-

-

Hydrolysis:

-

Dissolve the intermediate ester in a mixture of methanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Potential Therapeutic Applications

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biphenyl scaffold. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. The specific substitution pattern on the biphenyl rings can influence the potency and selectivity for COX-1 versus COX-2. It is plausible that this compound could exhibit anti-inflammatory and analgesic properties.[11][12]

Anticancer Potential

The biphenyl core is also present in a number of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways or by acting as receptor antagonists. The substitution pattern on the biphenyl rings is critical for target specificity and potency.[9]

Caption: Logical relationships between structural features and potential therapeutic applications.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for drug discovery. Its synthesis is readily achievable through established cross-coupling methodologies, and its structural features suggest a high potential for biological activity. Further research is warranted to elucidate its specific pharmacological profile. Screening this compound against a panel of relevant biological targets, such as COX enzymes, various kinases, and nuclear receptors, could uncover novel therapeutic applications. The insights gained from such studies would not only define the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of fluorinated biphenyl carboxylic acids.

References

- Jain, Z. J., et al. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.

-

MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available from: [Link]

-

ResearchGate. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available from: [Link]

-

eScholarship. Structure-property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

-

ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available from: [Link]

-

PubMed. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Available from: [Link]

-

ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]

-

ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

-

ResearchGate. Structure property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

-

PubChem. 2'-Fluorobiphenyl-3-carboxylic acid. Available from: [Link]

-

Beilstein Journals. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

PubChem. 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

-

PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Available from: [Link]

-

ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. Available from: [Link]

- Google Patents. A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid of significant interest in contemporary chemical research. This document details the molecular structure, physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and robust analytical methodologies for its characterization. Furthermore, it explores the potential applications of this compound, drawing from the established roles of analogous structures in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the chemistry and utility of this molecule.

Introduction and Molecular Overview

This compound, with the CAS Number 1183946-15-7, is a polysubstituted aromatic carboxylic acid.[1][2] Its structure is characterized by a biphenyl core, where two phenyl rings are linked by a single carbon-carbon bond. Both aromatic rings are substituted with fluorine atoms, which significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The presence of a carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation and esterification, making it a valuable building block in organic synthesis. The methyl group on one of the phenyl rings further modulates its steric and electronic profile.

The strategic incorporation of fluorine is a widely recognized strategy in drug discovery to enhance the pharmacological properties of molecules.[3] Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents and advanced materials.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1183946-15-7 | |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [2][4] |

| Molecular Weight | 248.23 g/mol | |

| IUPAC Name | This compound | [4] |

| Appearance | Expected to be a white to off-white solid | Analogy |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | Analogy |

| Melting Point | Not experimentally determined; predicted to be in the range of 150-200 °C | Analogy |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the pivotal carbon-carbon bond between the two aromatic rings and is well-suited for the synthesis of complex biaryl compounds with high functional group tolerance.[5]

Synthetic Pathway

The logical disconnection for the synthesis of the target molecule points to two key precursors: 4-bromo-2-fluorobenzoic acid and (2-fluoro-5-methylphenyl)boronic acid .

Caption: Synthetic strategy for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[6][7]

Materials:

-

4-Bromo-2-fluorobenzoic acid (1.0 eq)

-

(2-Fluoro-5-methylphenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-fluorobenzoic acid, (2-fluoro-5-methylphenyl)boronic acid, and potassium carbonate.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst, followed by anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with 1M HCl to a pH of approximately 2-3, resulting in the precipitation of the crude product.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~10-12 ppm (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ ~7.9-8.1 ppm (m, 1H): A multiplet corresponding to the proton on the benzoic acid ring that is ortho to the carboxylic acid group and meta to the fluorine atom.

-

δ ~7.1-7.4 ppm (m, 4H): A complex multiplet region for the remaining aromatic protons on both rings. The coupling with fluorine atoms will result in complex splitting patterns.

-

δ ~2.3 ppm (s, 3H): A singlet corresponding to the methyl group protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

-

δ ~165-170 ppm: The carbon of the carboxylic acid group.

-

δ ~158-164 ppm (d, J ≈ 250 Hz): The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond carbon-fluorine coupling constants.

-

δ ~115-145 ppm: A series of signals corresponding to the other aromatic carbons. The carbons ortho and meta to the fluorine atoms will exhibit smaller carbon-fluorine couplings.

-

δ ~20 ppm: The carbon of the methyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 247.0574 for C₁₄H₉F₂O₂⁻. The fragmentation pattern in the mass spectrum would likely show the loss of CO₂ (44 Da) and other characteristic fragments of the biphenyl core.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching of the aromatic rings.

-

~1200-1300 cm⁻¹: C-F stretching.

Potential Applications

While specific applications for this compound are not yet widely published, its structural motifs suggest significant potential in several areas of research and development.

Medicinal Chemistry

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, with numerous examples of compounds exhibiting a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. The presence of two fluorine atoms can enhance metabolic stability and binding affinity to biological targets. This makes the title compound a valuable intermediate for the synthesis of new drug candidates.

Materials Science

Fluorinated biphenyls are also important in materials science, particularly in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The unique electronic and photophysical properties conferred by the fluorine substituents can be exploited to create materials with tailored characteristics.

Safety and Handling

As a novel chemical entity, a comprehensive toxicological profile for this compound is not available. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential for applications in drug discovery and materials science. The reliable Suzuki-Miyaura coupling protocol detailed in this guide provides a clear pathway for its synthesis, and the outlined analytical methods ensure its unambiguous characterization. As research into fluorinated organic compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.

References

-

Angene. This compound. ([Link]).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53211098, this compound. ([Link]).

- Google Patents. A process for the preparation of 2-(4-methylphenyl)

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. ().

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. ([Link]).

-

Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. ([Link]).

-

Royal Society of Chemistry. Supplementary Information - Synthesis of selected plant metabolites of Icafolin-methyl via formation of a spirocyclic nitronate. ([Link]).

-

Royal Society of Chemistry. Supplementary Information. ([Link]).

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2340. ([Link]).

Sources

- 1. Angene - Semi-Bulk Products [japan.angenechemical.com]

- 2. Angene - 2',3-Difluoro-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid | 1183946-15-7 | MFCD12859200 | AG008176 [japan.angenechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C14H10F2O2 | CID 53211098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. Within this context, biaryl scaffolds represent a privileged structural motif in numerous clinically successful drugs. The convergence of these two concepts in molecules such as 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid presents a compelling area of research. This guide provides a comprehensive technical overview of this specific compound, from its rational synthesis to its analytical characterization and prospective applications in drug discovery and materials science.

I. Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[1]

This bifluorinated biphenyl carboxylic acid possesses a unique substitution pattern that dictates its three-dimensional conformation and electronic distribution, which are critical determinants of its biological activity and material properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O₂ | PubChem[1] |

| Molecular Weight | 248.23 g/mol | PubChem |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F | PubChem |

| InChI Key | SGEWRYNEHHDJRY-UHFFFAOYSA-N | PubChem |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide; sparingly soluble in water (predicted) | General Knowledge |

II. Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl core of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning methodology offers high functional group tolerance and excellent yields for the formation of C-C bonds between sp²-hybridized carbon atoms.

The logical disconnection for the synthesis of the target molecule involves the coupling of two key building blocks: a halogenated benzoic acid derivative and a substituted phenylboronic acid.

Figure 1: Retrosynthetic analysis for the synthesis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Materials:

-

2-Fluoro-4-bromobenzoic acid

-

(2-Fluoro-5-methylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-4-bromobenzoic acid (1.0 eq.), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a minimal amount of anhydrous 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the main reaction flask. Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl. Separate the organic layer and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Figure 2: Workflow for the synthesis and purification of the target compound.

III. Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic splitting patterns due to fluorine-proton coupling. The methyl group protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbons directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), while carbons further away will show smaller two- and three-bond couplings.

-

¹⁹F NMR: The fluorine NMR spectrum will provide two distinct signals, confirming the presence of the two non-equivalent fluorine atoms in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecule, with the measured mass corresponding to the calculated exact mass of C₁₄H₁₀F₂O₂.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad signal), the C=O stretch of the carbonyl group, and C-F stretching vibrations.

IV. Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not widely published in peer-reviewed literature, its structural features suggest potential applications in several areas of research.

A. As a Scaffold in Medicinal Chemistry

Fluorinated benzoic acid derivatives are prevalent in medicinal chemistry.[3] The presence of two fluorine atoms in the target molecule can modulate its acidity, lipophilicity, and metabolic stability, making it an attractive starting point for the development of novel therapeutic agents.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element to the active sites of various enzymes. The fluorinated biphenyl scaffold can be tailored to achieve high affinity and selectivity for specific targets. For instance, similar fluorinated benzoic acids have been investigated as inhibitors of enzymes like influenza neuraminidase.[4]

-

Anti-inflammatory and Analgesic Agents: The biphenyl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this molecule could lead to the discovery of new anti-inflammatory or analgesic compounds.

-

Anticancer Agents: The development of novel anticancer agents often involves the exploration of unique aromatic scaffolds that can interact with key oncogenic proteins.

B. In Materials Science

The rigid, aromatic structure of this compound makes it a candidate for the synthesis of advanced materials.

-

Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays. The introduction of fluorine atoms can influence the mesophase behavior and dielectric properties of these materials.

-

Polymers and Resins: The carboxylic acid functionality allows for the incorporation of this molecule into polyesters and polyamides, potentially imparting enhanced thermal stability and unique optical properties due to the fluorine content.

V. Future Directions and Conclusion

This compound represents a synthetically accessible and promising scaffold for further investigation in both medicinal chemistry and materials science. The robust Suzuki-Miyaura coupling provides a reliable route to its synthesis, enabling the generation of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the biological evaluation of this compound and its analogues against a panel of relevant therapeutic targets. Elucidating its mechanism of action in any identified biological system will be crucial for its potential development as a drug lead. In the realm of materials science, a systematic investigation into its properties when incorporated into polymers or as a component of liquid crystalline mixtures is warranted. This in-depth technical guide serves as a foundational resource for researchers poised to explore the scientific potential of this intriguing fluorinated biphenyl carboxylic acid.

References

-

Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. (2025). ResearchGate. [Link]

-

This compound. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Chemical Safety of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid derivative.[2][3] Its structure suggests potential applications in medicinal chemistry and materials science, where fluorination is often employed to modulate physicochemical and biological properties. Given its status as a relatively novel research chemical, a thorough understanding of its potential hazards is critical for ensuring the safety of laboratory personnel.

This guide provides an in-depth overview of the known and inferred safety data for this compound, with a focus on practical, field-proven insights for its safe handling, storage, and disposal.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential for environmental fate and transport, as well as for designing appropriate handling and storage procedures.

| Property | Value | Source |

| CAS Number | 1183946-15-7 | [2] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [3] |

| Molecular Weight | 248.22 g/mol | [4] |

| Appearance | White to off-white solid (inferred) | General observation for similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF) (inferred) | General observation for similar compounds |

| XLogP3 | 3.6 | [4] |

Hazard Identification and Classification (Inferred)

While no specific GHS classification exists for this compound, data from structurally similar fluorinated benzoic acid derivatives suggest the following potential hazards.[1][5][6]

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Based on these inferred hazards, the compound should be handled as, at a minimum, a substance with the following GHS classifications:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

Safe Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should be applied to all exposures. The following is a step-by-step protocol for the safe handling of this compound.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical step in mitigating exposure risks. The following diagram illustrates a logical workflow for PPE selection when handling this compound.

Caption: PPE Selection Workflow for Handling this compound.

Handling Protocol

-

Glove Inspection: Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid skin contact.[1]

-

Weighing: Weigh the compound in a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

-

Solution Preparation: Add the solid to the solvent slowly in a fume hood. If sonication is required, ensure the vessel is capped.

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[7]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, sweep up the solid material, minimizing dust generation. Place the material in a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] A storage temperature of 2-8°C for long-term storage has been suggested.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Stability: The compound is expected to be stable under recommended storage conditions.

Toxicological Information (Inferred)

As previously stated, no specific toxicological studies have been conducted on this compound. The information below is based on general principles and data from related compounds.

-

Acute Toxicity: The acute oral, dermal, and inhalation toxicity are unknown. It should be handled as a potentially harmful substance.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic. It is not listed as a carcinogen by IARC, NTP, or OSHA.[1]

-

Mutagenicity and Teratogenicity: There is no data available on the mutagenic or teratogenic effects of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[9]

Conclusion

This compound is a research chemical with an incomplete safety profile. The information and protocols outlined in this guide are based on the best available data for structurally related compounds and are intended to foster a culture of safety in the laboratory. Researchers, scientists, and drug development professionals must exercise due diligence and professional judgment when handling this and other novel chemical entities.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link]

-

Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-hydroxybenzoic acid.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

Sources

- 1. capotchem.com [capotchem.com]

- 2. This compound | 1183946-15-7 [sigmaaldrich.com]

- 3. This compound | C14H10F2O2 | CID 53211098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound,1183946-15-7-Amadis Chemical [amadischem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Assessment of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

This guide provides a comprehensive framework for characterizing the aqueous solubility of the novel chemical entity 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid. For the purposes of this document, this compound will be treated as a representative example of a new molecule entering the early-stage drug discovery pipeline. Given the limited publicly available data on this specific molecule, this guide emphasizes the strategic application of predictive methods and robust experimental protocols to generate a foundational solubility profile. This approach is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility assessment.

Introduction: The Critical Role of Solubility

Physicochemical Characterization and In Silico Profiling

Before any wet lab experiments are initiated, a thorough in silico analysis is essential to predict the behavior of the target molecule. This predictive step allows for a more targeted and efficient experimental design.

Molecular Structure and Properties

The foundational data for this compound is its molecular structure and key computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀F₂O₂ | PubChem[4] |

| Molecular Weight | 248.22 g/mol | PubChem[4] |

| XLogP3 | 3.6 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| CAS Number | 1179676-15-3 | PubChem[4] |

-

Analysis of Properties: The molecule possesses a carboxylic acid group, which is a hydrogen bond donor and acceptor, suggesting it is an acidic compound. The XLogP3 value of 3.6 indicates a moderate level of lipophilicity, which often correlates with lower aqueous solubility. The presence of two fluorine atoms can further influence properties like pKa and crystal lattice energy.

In Silico Solubility Prediction

Numerous computational models exist to predict aqueous solubility.[5][6] These models, which range from simple fragment-based methods to complex machine learning algorithms, provide an initial estimate that can guide experimental concentration ranges.[7][8][9] While these predictions are not a substitute for experimental data, they are invaluable for early-stage decision-making.[5]

Theoretical Framework: pH-Dependent Solubility

The solubility of ionizable compounds is critically dependent on the pH of the aqueous medium. For an acidic compound like this compound, the Henderson-Hasselbalch equation is the governing principle.[10][11]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[HA] is the concentration of the neutral, un-ionized acid.

-

[A⁻] is the concentration of the ionized conjugate base.

The un-ionized form (HA) is typically less soluble than the ionized form (A⁻).[12] Therefore, as the pH of the solution increases above the compound's pKa, the equilibrium will shift towards the more soluble, deprotonated form, leading to a significant increase in overall solubility.[12][13] This pH-dependent behavior is a critical consideration for predicting how a drug will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).[14]

Experimental Solubility Assessment: A Tiered Approach

A robust solubility assessment strategy employs a tiered approach, starting with high-throughput kinetic measurements for initial screening, followed by more resource-intensive thermodynamic measurements for lead candidates.[1]

Tier 1: Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[15][16] It is a non-equilibrium measurement that is well-suited for high-throughput screening (HTS) in early drug discovery.[17]

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[17]

-

Assay Plate Preparation: In a 96-well microplate, add 490 µL of the desired aqueous buffer (e.g., pH 5.0, 6.2, and 7.4 phosphate-buffered saline, PBS) to each well.[17]

-

Compound Addition: Add 10 µL of the 20 mM DMSO stock solution to the buffer in each well, resulting in a final concentration of 400 µM with 2% DMSO.[17] Perform this in duplicate.[17]

-

Incubation: Seal the plate and place it on a thermomixer, shaking at 850 rpm for 2 hours at room temperature.[16][17]

-

Precipitate Removal: Separate the undissolved precipitate. This can be achieved by centrifuging the plate and collecting the supernatant or by filtering the solution through a solubility filter plate.[17][18]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy.[17][19]

-

Causality: This method is termed "kinetic" because the short incubation time does not allow the system to reach thermodynamic equilibrium.[15] The use of DMSO can sometimes lead to supersaturated solutions, potentially overestimating the true solubility.[20] However, its speed and low compound requirement make it ideal for rapidly ranking large numbers of compounds.[17]

Caption: High-throughput kinetic solubility workflow.

Tier 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1] The "shake-flask" method is the gold-standard for this measurement.[20]

-

Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial.[20] Ensure enough solid is present so that some remains undissolved at the end of the experiment.[20]

-

pH Verification: Measure and record the initial pH of the suspension.[20]

-

Equilibration: Seal the vials and place them on a vial roller or shaker in a temperature-controlled environment (e.g., 25°C or 37°C).[21] Allow the suspension to equilibrate for an extended period, typically 24 to 72 hours.[19] Equilibrium is reached when consecutive measurements show no change in concentration.[20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by filtration (using a 0.45 µm filter) or centrifugation.[17]

-

Final pH Measurement: Measure and record the pH of the final saturated solution.[20][21]

-

Quantification: Accurately dilute the saturated solution and determine the concentration of the dissolved compound using a validated HPLC method.[1][22]

-

Self-Validation: The protocol's integrity is maintained by ensuring that solid material is present throughout the experiment, confirming saturation.[20] Verifying the pH at the beginning and end of the experiment is crucial, especially for unbuffered solutions or when high concentrations of an acidic or basic compound are used.[20] According to FDA guidelines, solubility should be evaluated over a pH range of 1.2 to 6.8.[21]

Caption: Gold-standard shake-flask thermodynamic solubility workflow.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for quantifying the concentration of dissolved compounds in solubility studies.[1][23]

-

System Preparation: Use a suitable HPLC system equipped with a C18 column and a UV or Photo-Diode Array (PDA) detector.[19][24]

-

Mobile Phase: A typical mobile phase for a compound of this nature would be a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Curve Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations (e.g., from 1 µM to 200 µM) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[17][22]

-

Sample Analysis: Inject the prepared standards and the filtered, diluted samples from the solubility experiments.

-

Data Analysis: Integrate the peak area corresponding to the analyte. Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the compound in the experimental samples.[22]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different experimental conditions.

Table 1: Summary of Solubility Data for this compound

| Assay Type | Buffer System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Kinetic | Acetate | 5.0 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Phosphate | 7.4 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Phosphate | 6.8 | 37 | [Insert Data] | [Insert Data] |

| Thermodynamic | HCl | 1.2 | 37 | [Insert Data] | [Insert Data] |

-

Interpretation: The results should be analyzed in the context of the compound's pKa. For this acidic molecule, solubility is expected to be significantly lower at pH 1.2 compared to pH 6.8 and 7.4. The kinetic solubility value may be higher than the thermodynamic value at the same pH, which could indicate the formation of a supersaturated state from the DMSO stock. These data points are crucial for building a comprehensive profile of the compound's behavior and guiding further development efforts.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to determining the aqueous solubility of a novel compound, using this compound as a practical example. By integrating in silico predictions with a tiered experimental strategy encompassing both kinetic and thermodynamic methods, researchers can generate a reliable and comprehensive solubility profile. This foundational data is indispensable for making informed decisions in the drug discovery and development process, ultimately increasing the probability of advancing successful therapeutic candidates.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.

-

B-DNA. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Islam, M. R., et al. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 123-128.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53211136, 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Retrieved from [Link].

-

MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methylbenzoic acid. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

- Luner, P. E., et al. (2008). In silico prediction of aqueous solubility – classification models.

-

FDA. (2017). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4087-4095.

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. ossila.com [ossila.com]

- 3. 4-Chloro-5-fluoro-2-methylbenzoic acid [myskinrecipes.com]

- 4. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2 | CID 53211136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In silico prediction of aqueous solubility – classification models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]

- 9. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 11. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 15. asianpubs.org [asianpubs.org]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. enamine.net [enamine.net]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. fda.gov [fda.gov]

- 22. pharmaguru.co [pharmaguru.co]

- 23. improvedpharma.com [improvedpharma.com]

- 24. asianjpr.com [asianjpr.com]

A Technical Guide to the Physicochemical Characterization of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid derivative of interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is fundamental to its application. This guide provides a detailed examination of this compound, with a primary focus on its melting point. While no experimentally determined melting point for this specific molecule has been reported in the literature, this document offers a scientifically grounded estimation based on an analysis of structurally related analogs. Furthermore, it provides a comprehensive, step-by-step protocol for the experimental determination of the melting point via the capillary method, a standard and widely accepted technique. The underlying principles of melting point depression and the influence of molecular structure, including intermolecular forces and substituent effects, are discussed to provide a complete framework for its characterization.

Introduction and Molecular Overview

This compound belongs to a class of complex aromatic compounds whose utility in drug discovery and materials science is growing. The presence of two fluorine atoms and a methyl group on the biphenyl scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for novel chemical entities.

Molecular Structure:

A precise characterization of its physical properties, such as the melting point, is a critical first step in its development. The melting point provides a primary indication of purity and is essential for quality control, formulation development, and ensuring consistency in experimental studies.

Physicochemical Properties

The properties of this compound are largely dictated by its complex substitution pattern. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the fluorinated biphenyl core contributes to its aromaticity and introduces specific electronic effects.

| Property | Value/Descriptor | Source |

| Molecular Formula | C₁₄H₁₀F₂O₂ | - |

| Molecular Weight | 248.23 g/mol | - |

| Experimental Melting Point | Not available | - |

| Estimated Melting Point | 165 - 195 °C | (Analog-based estimation) |

| Appearance | Expected to be a crystalline solid at room temperature | (Inference from analogs) |

Melting Point Analysis and Estimation

An extensive search of the scientific literature and chemical databases reveals no experimentally determined melting point for this compound. However, by examining structurally similar compounds, a reliable estimate can be established. The melting point of a crystalline solid is heavily influenced by the strength of its crystal lattice, which is a function of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Table of Analog Melting Points:

| Compound | Structure | Melting Point (°C) |

| 2-Fluoro-5-methylbenzoic acid | 160-162[1] | |

| 4-Fluoro-2-methylbenzoic acid | 168-172[2] | |

| 2-Fluoro-4-methylbenzoic acid | 186-190 | |

| 4-Biphenylcarboxylic acid | 220-225[3][4] | |

| 5-Methyl-[1,1'-biphenyl]-2-carboxylic acid | 163-166[5] |

The parent compound, 4-biphenylcarboxylic acid, has a high melting point of 220-225 °C, indicative of a stable crystal lattice. The introduction of fluorine and methyl substituents alters the molecule's symmetry and ability to pack efficiently, which can either increase or decrease the melting point. Based on the range observed for smaller, substituted benzoic acids and biphenyl carboxylic acids, a melting point in the range of 165 - 195 °C is a reasonable estimation for this compound.

Experimental Protocol: Melting Point Determination by the Capillary Method

The following protocol outlines the standard procedure for determining the melting point of a solid organic compound using a modern melting point apparatus. This method is recognized by pharmacopeias as a standard technique.[6]

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to liquefy (initial melting point) and is completely liquid (final melting point) are recorded as the melting range. A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Materials and Apparatus

-

Sample: this compound (dry and finely powdered)

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Tools: Capillary tubes (one end sealed), mortar and pestle, spatula

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the crystalline sample into a clean, dry mortar.

-

Gently grind the sample into a fine powder with the pestle. This ensures uniform heat transfer.[6]

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of solid is collected.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into a dense column at the bottom.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement:

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min).

-

Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time.[7]

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20 °C below the estimated melting point.

-

Insert a new, properly prepared capillary tube with the sample.

-

Set the heating rate to a slow, controlled value (e.g., 1-2 °C/min). A slower rate is crucial for an accurate determination.

-

Carefully observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating and record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

-

Repeat for Consistency:

-

Repeat the accurate measurement at least twice with fresh samples to ensure the results are reproducible.

-

Workflow Diagram

Caption: Workflow for experimental melting point determination.

Structural Influences on Melting Point

The melting point of a molecule like this compound is a consequence of its intricate three-dimensional structure and the resulting intermolecular forces.

Hydrogen Bonding

The primary intermolecular force governing the melting point of carboxylic acids is hydrogen bonding. In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds.[8] This dimerization effectively doubles the molecular size and significantly increases the energy required to break the crystal lattice, leading to relatively high melting points.

Role of Fluorine Substituents

Fluorine, being the most electronegative element, introduces strong dipoles into the aromatic rings. This can lead to several effects:

-

Dipole-Dipole Interactions: The C-F bonds create localized partial negative charges on the fluorine atoms and partial positive charges on the carbon atoms, leading to additional dipole-dipole interactions that can strengthen the crystal lattice.

-

Crystal Packing: The size and position of the fluorine atoms can influence how the molecules pack together in the solid state. Symmetrical substitution can sometimes lead to more ordered and stable crystal lattices, resulting in higher melting points. Conversely, asymmetrical substitution can disrupt packing and lower the melting point.

-

Intramolecular Interactions: An ortho-fluoro substituent, as seen in the "2-Fluoro" part of the benzoic acid ring, can potentially form an intramolecular O-H···F hydrogen bond. This can influence the conformation of the carboxylic acid group and affect its ability to form the stronger intermolecular dimers.[9]

The interplay of these factors determines the final melting point. The addition of fluorine atoms to an aromatic ring can also enhance its thermal stability.[10][11]

Conclusion

While an experimentally verified melting point for this compound is not currently available in the public domain, a detailed analysis of its structural analogs suggests a melting point in the range of 165-195 °C. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol for researchers to determine this crucial physicochemical parameter accurately. A precise melting point determination is a cornerstone of chemical characterization, ensuring the purity and identity of the compound for its successful application in research and development.

References

-

Melting Point Determination. (n.d.). thinkSRS.com. Retrieved January 20, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 20, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 20, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 20, 2026, from [Link]

-

4-fluoro-2-methylbenzoic acid. (n.d.). Stenutz. Retrieved January 20, 2026, from [Link]

-

ASTM E324-18(2023). (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International. Retrieved from [Link]

-

Reva, I., et al. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4995. [Link]

-

Borba, A., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. Physical Chemistry Chemical Physics, 19(13), 9038-9046. [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical investigation of 3,5-difluorobenzoic acid. (2023). ScholarWorks @ UTRGV. Retrieved from [Link]

-

4-Fluoro-2-methylbenzoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Ashworth, I. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34623–34633. [Link]

-

4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Why does the boiling point of fluorinated benzenes DECREASE as more fluorine atoms are substituted on Benzene? (2020, November 21). Quora. Retrieved from [Link]

-

Ashworth, I. W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34623–34633. [Link]

-

2.12: Intermolecular Forces. (2019, February 13). Chemistry LibreTexts. Retrieved from [Link]

-

Dalvit, C., et al. (2007). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. ChemMedChem, 2(7), 994-1004. [Link]

-

Hydrogen bond. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

4-Biphenylcarboxylic acid. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]

-

Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Fluoro-2-methylbenzoic acid | 321-21-1 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Biphenyl-4-carboxylic acid 95 92-92-2 [sigmaaldrich.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. thinksrs.com [thinksrs.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 9. Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid

This guide provides a comprehensive analysis of the expected spectral data for 2-Fluoro-4-(2-fluoro-5-methylphenyl)benzoic acid, a complex biaryl carboxylic acid of interest in medicinal chemistry and materials science. Given the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, outlining the theoretical underpinnings of its spectral characteristics and providing a framework for its empirical verification. The principles and comparative data herein are grounded in established spectroscopic theory and data from structurally analogous compounds.

Molecular Structure and Predicted Spectroscopic Overview

This compound (C₁₄H₁₀F₂O₂) is a biaryl compound featuring two fluorinated phenyl rings linked by a single bond, with one ring bearing a carboxylic acid group and the other a methyl group. The unique substitution pattern, particularly the presence of fluorine atoms, is expected to induce significant and informative effects on its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The numbering convention used for the purpose of spectral assignment is as follows:

(Note: This is a simplified 2D representation. The actual numbering may vary based on IUPAC nomenclature, but this serves for spectral assignment.)

A logical workflow for the structural elucidation of this molecule using a combination of spectroscopic techniques is presented below.

Caption: Workflow for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of two aromatic rings and spin-spin coupling with fluorine (¹⁹F, I=1/2). The signals will likely appear in the aromatic region (δ 7.0-8.2 ppm), with the carboxylic acid proton being a broad singlet at a significantly downfield shift (δ > 10 ppm).

Rationale for Predictions:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm.

-

Aromatic Protons: The electron-withdrawing effects of the fluorine and carboxylic acid groups will shift the protons on Ring A downfield. The protons on Ring B will be influenced by the fluorine and the electron-donating methyl group.

-

H-F Coupling: Protons ortho and meta to a fluorine atom will exhibit additional splitting (J-coupling). Ortho coupling (³JHF) is typically in the range of 7-11 Hz, while meta coupling (⁴JHF) is smaller, around 2-4 Hz.

-

Methyl Protons (-CH₃): The methyl group will appear as a singlet around 2.3-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | > 10.0 | br s | - |

| H-3 (Ring A) | ~8.0 - 8.2 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 2.5 |

| H-5 (Ring A) | ~7.3 - 7.5 | dd | ³JHH ≈ 8.5, ³JHF ≈ 10.0 |

| H-6 (Ring A) | ~7.5 - 7.7 | t | ³JHH ≈ 8.5 |

| H-3' (Ring B) | ~7.1 - 7.3 | d | ³JHH ≈ 8.0 |

| H-4' (Ring B) | ~7.0 - 7.2 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 2.0 |

| H-6' (Ring B) | ~7.2 - 7.4 | d | ⁴JHH ≈ 2.5 |

| -CH₃ | ~2.3 - 2.5 | s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by 14 distinct signals, with the carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹JC-F). The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Rationale for Predictions:

-

Carbonyl Carbon (-COOH): Expected to be in the range of 165-175 ppm.

-

Carbons Bonded to Fluorine (C-F): These carbons will appear as doublets with large ¹JC-F coupling constants (240-260 Hz). Their chemical shifts will be significantly influenced by the electronegativity of fluorine.

-

Other Aromatic Carbons: Their chemical shifts will be determined by the combined electronic effects of the substituents.

-

Methyl Carbon (-CH₃): Expected to appear upfield, around 20-22 ppm.

Table 2: Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -COOH | 165 - 175 | s | - |

| C-1 (Ring A) | 128 - 132 | d | ³JC-F ≈ 3-5 |

| C-2 (Ring A) | 160 - 165 | d | ¹JC-F ≈ 250 |

| C-3 (Ring A) | 115 - 120 | d | ²JC-F ≈ 20-25 |

| C-4 (Ring A) | 135 - 140 | d | ²JC-F ≈ 8-10 |

| C-5 (Ring A) | 130 - 135 | s | - |

| C-6 (Ring A) | 125 - 130 | d | ³JC-F ≈ 3-5 |

| C-1' (Ring B) | 138 - 142 | s | - |

| C-2' (Ring B) | 158 - 162 | d | ¹JC-F ≈ 245 |

| C-3' (Ring B) | 118 - 122 | d | ²JC-F ≈ 20-25 |

| C-4' (Ring B) | 128 - 132 | d | ³JC-F ≈ 3-5 |

| C-5' (Ring B) | 133 - 137 | d | ³JC-F ≈ 5-7 |